molecular formula C15H9Cl3N2O B1396777 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-16-1

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396777
CAS No.: 1332530-16-1
M. Wt: 339.6 g/mol
InChI Key: URCDPPNBERIFFP-UHFFFAOYSA-N
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Description

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C15H9Cl3N2O and its molecular weight is 339.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with phosphodiesterase enzymes, specifically phosphodiesterase 10A, which is involved in the regulation of intracellular levels of cyclic nucleotides . The interaction between this compound and phosphodiesterase 10A results in the inhibition of the enzyme’s activity, leading to altered levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This inhibition can have downstream effects on various signaling pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways by modulating the levels of cyclic nucleotides, which are critical secondary messengers in many signaling cascades . Additionally, this compound can affect gene expression by altering the activity of transcription factors that are regulated by cyclic nucleotide levels. In terms of cellular metabolism, this compound can impact energy production and utilization by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of phosphodiesterase 10A. This binding inhibits the enzyme’s ability to hydrolyze cyclic nucleotides, leading to increased intracellular levels of these molecules . The elevated levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate can then activate downstream signaling pathways, resulting in various cellular responses. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of phosphodiesterase 10A, resulting in prolonged alterations in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit phosphodiesterase 10A without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular signaling and metabolism. Threshold effects have been identified, where a specific dosage range results in optimal enzyme inhibition and therapeutic effects, while exceeding this range can lead to toxicity and adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the levels of cyclic nucleotides within cells. The compound interacts with phosphodiesterase 10A, inhibiting its activity and leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes in cyclic nucleotide levels can affect various metabolic processes, including energy production, signal transduction, and gene expression. Additionally, the compound may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with biomolecules. Additionally, binding proteins may facilitate the transport and distribution of the compound, enhancing its cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes, proteins, and other biomolecules, affecting its overall activity and cellular effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCDPPNBERIFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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